molecular formula C4H12Cl2N2S B1448696 (Tetrahydrothiophen-3-yl)hydrazine dihydrochloride CAS No. 1803582-82-2

(Tetrahydrothiophen-3-yl)hydrazine dihydrochloride

Cat. No. B1448696
CAS RN: 1803582-82-2
M. Wt: 191.12 g/mol
InChI Key: BCSHWGJKUXXKID-UHFFFAOYSA-N
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Description

“(Tetrahydrothiophen-3-yl)hydrazine dihydrochloride” is a chemical compound with the IUPAC name thiolan-3-ylhydrazine;dihydrochloride . It has a molecular formula of C4H12Cl2N2S and a molecular weight of 191.12 g/mol .


Molecular Structure Analysis

The InChI code for “(Tetrahydrothiophen-3-yl)hydrazine dihydrochloride” is 1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“(Tetrahydrothiophen-3-yl)hydrazine dihydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Analysis and Control of Hydrazine Derivatives

Hydrazine, hydrazides, and hydrazones are analyzed due to concerns over their potential genotoxicity. A variety of analytical techniques, including chromatographic and spectroscopic methods, are used, offering a choice for selecting the most appropriate technique for specific requirements. This includes high-performance liquid chromatography (HPLC), gas chromatography (GC), and ion chromatography (IC), highlighting the importance of these compounds in ensuring safety and compliance in pharmaceutical contexts (Elder, Snodin, & Teasdale, 2011).

Antitubercular Activity

Hydrazine derivatives, specifically 2-isonicotinoylhydrazinecarboxamide and its variants, have shown potent in vitro anti-tubercular activity against M. tuberculosis and other mycobacteria, including INH-resistant strains. This underscores the therapeutic potential of hydrazine derivatives in treating tuberculosis, showcasing the versatility of hydrazine compounds in medicinal chemistry (Asif, 2014).

Carcinogenic Risks and Environmental Concerns

Research has categorized hydrazines as carcinogens based on animal studies, with exposure occurring through occupational settings or drug therapy. The potential for environmental impact and the importance of understanding exposure risks highlight the need for cautious handling and application of hydrazine derivatives (Tóth, 1994; 2000).

Electrochemical Sensing Applications

Graphene-based nanomaterials for electrochemical sensing of hydrazine offer promising avenues for environmental monitoring. The high-performance sensors developed using graphene-based nanocomposites demonstrate the potential of hydrazine and its derivatives in creating sensitive, selective, and stable sensors for detecting hazardous substances (Singh et al., 2022).

Green Propellants for Space Propulsion

In the context of space propulsion, the shift towards green propellants highlights the environmental and safety concerns associated with traditional hydrazine-based fuels. Ceramic microthrusters using alternative, less hazardous propellants represent a significant step towards sustainable and safer space missions (Markandan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, personal protective equipment, and first aid measures .

properties

IUPAC Name

thiolan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHWGJKUXXKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydrothiophen-3-yl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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